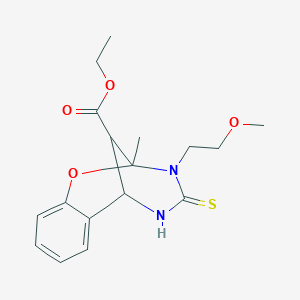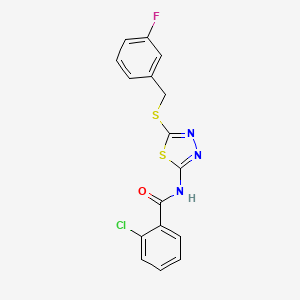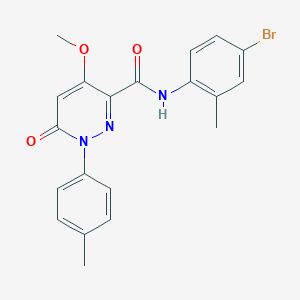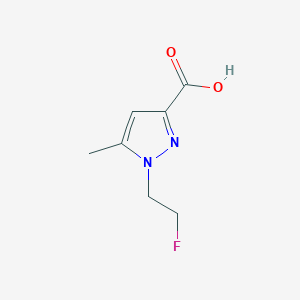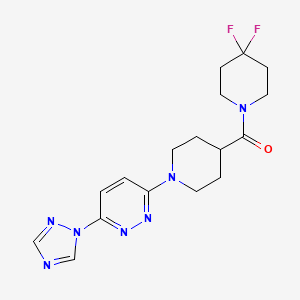
(4,4-difluoropiperidin-1-il)(1-(6-(1H-1,2,4-triazol-1-il)piridazin-3-il)piperidin-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4,4-difluoropiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21F2N7O and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4,4-difluoropiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4,4-difluoropiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los compuestos que contienen el anillo de 1,2,4-triazol, como el (4,4-difluoropiperidin-1-il)(1-(6-(1H-1,2,4-triazol-1-il)piridazin-3-il)piperidin-4-il)metanona, han mostrado resultados prometedores como agentes anticancerígenos . En un estudio, se sintetizó una serie de derivados de 1,2,4-triazol y se evaluó su actividad citotóxica contra varias líneas celulares de cáncer humano, incluidas MCF-7, Hela y A549 . Algunos de estos compuestos mostraron una prometedora actividad citotóxica, lo que indica su posible uso en el tratamiento del cáncer .
Aplicaciones Antibacterianas
Los compuestos de 1,2,4-triazol han sido reconocidos por su significativa actividad antibacteriana . Estos compuestos pueden formar enlaces de hidrógeno con diferentes objetivos, mejorando sus propiedades farmacocinéticas, farmacológicas y toxicológicas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos agentes antibacterianos, que podrían ayudar a combatir los problemas crecientes de resistencia microbiana .
Inhibición Enzimática
Los derivados de 1,2,4-triazol se han estudiado por su potencial como inhibidores enzimáticos. Por ejemplo, letrozol y anastrozol, que contienen un anillo de 1,2,4-triazol, se utilizan como terapias de primera línea para el tratamiento del cáncer de mama en mujeres posmenopáusicas . Actúan inhibiendo la enzima aromatasa, que es responsable de la conversión de andrógenos a estrógenos .
Mecanismo De Acción
Target of action
Compounds containing the 1,2,4-triazole moiety are known to have a broad range of biological activities. They can interact with various targets, such as enzymes and receptors, depending on their specific structures .
Mode of action
The 1,2,4-triazole ring can form hydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical pathways
The affected pathways can vary widely depending on the specific targets of the compound. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazole derivatives can also vary depending on their specific structures. The presence of the 1,2,4-triazole ring can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of action
The molecular and cellular effects of the compound’s action can include changes in cell proliferation, induction of apoptosis, and other effects depending on the specific targets of the compound .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. Specific details would depend on the exact nature of the compound .
Propiedades
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N7O/c18-17(19)5-9-25(10-6-17)16(27)13-3-7-24(8-4-13)14-1-2-15(23-22-14)26-12-20-11-21-26/h1-2,11-13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUDKOULGUYCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
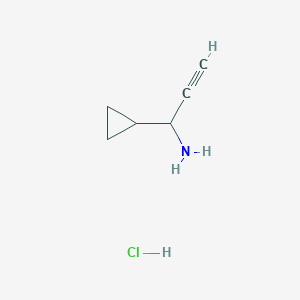
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine](/img/structure/B2495958.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)
![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)
![N-(3-chloro-4-methylphenyl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide](/img/structure/B2495962.png)
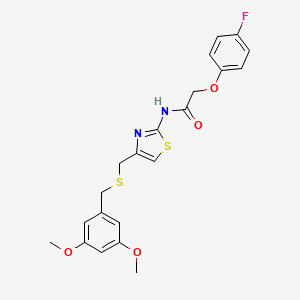
![1-ethyl-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2495964.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2495965.png)
